L-Methionine sulfone
Overview
Description
L-Methionine sulfone is an organic compound that belongs to the class of amino acids. It is a derivative of L-methionine, where the sulfur atom is oxidized to a sulfone group. This compound is characterized by its molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol . This compound is typically found as a white crystalline powder and is known for its stability and solubility in water.
Biochemical Analysis
Biochemical Properties
L-Methionine sulfone plays a significant role in biochemical reactions, particularly in the context of oxidative stress and protein modification. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glutamate synthase and gamma-glutamyl transpeptidase, acting as a complexing agent to study their conformational structures and stereospecificity . These interactions are crucial for understanding the enzyme activity and protein folding mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving the silkworm Bombyx mori, this compound was used to study pupae development, indicating its role in developmental biology . Additionally, its impact on oxidative stress responses and protein repair mechanisms highlights its importance in maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Methionine sulfone can be synthesized through the oxidation of L-methionine. One common method involves using hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete oxidation of the sulfur atom to the sulfone group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve high yields and purity. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: L-Methionine sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Methionine sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in oxidative stress and protein oxidation.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of L-methionine sulfone involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging reactive oxygen species and protecting proteins from oxidative damage. The compound can also modulate enzyme activities, particularly those involved in redox reactions, such as methionine sulfoxide reductases .
Comparison with Similar Compounds
L-Methionine sulfone can be compared with other sulfur-containing amino acid derivatives:
L-Methionine sulfoxide: An intermediate oxidation product of L-methionine, less oxidized than the sulfone.
L-Cysteic acid: Another sulfur-containing amino acid derivative, but with a different oxidation state and functional group.
L-Methionine sulfoximine: A compound with a similar structure but different oxidation state and biological activity.
Uniqueness: this compound is unique due to its high oxidation state and stability, making it a valuable compound for studying oxidative processes and as a reagent in various chemical reactions .
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-32-1 | |
Record name | L-Methionine sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7314-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-methionine sulfone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-amino-4-(methylsulphonyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z9QH81BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methionine sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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